1-(1-Adamantyl)-2-(benzylamino)ethanone;hydrochloride
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Overview
Description
1-(1-Adamantyl)-2-(benzylamino)ethanone;hydrochloride is a synthetic organic compound that features both adamantyl and benzylamino functional groups. The adamantyl group is known for its rigidity and bulkiness, while the benzylamino group provides potential sites for further chemical modifications. This compound is of interest in various fields of research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Adamantyl)-2-(benzylamino)ethanone;hydrochloride typically involves the following steps:
Formation of the Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and a suitable alkylating agent.
Introduction of the Benzylamino Group: The benzylamino group can be introduced via a reductive amination reaction, where benzylamine is reacted with an appropriate ketone or aldehyde in the presence of a reducing agent.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1-Adamantyl)-2-(benzylamino)ethanone;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development, particularly in the design of molecules with specific pharmacological properties.
Industry: As an intermediate in the production of materials with unique physical or chemical properties.
Mechanism of Action
The mechanism of action of 1-(1-Adamantyl)-2-(benzylamino)ethanone;hydrochloride would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantyl group could provide steric hindrance, while the benzylamino group could participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
1-(1-Adamantyl)-2-(methylamino)ethanone: Similar structure but with a methylamino group instead of a benzylamino group.
1-(1-Adamantyl)-2-(phenylamino)ethanone: Similar structure but with a phenylamino group instead of a benzylamino group.
Uniqueness
1-(1-Adamantyl)-2-(benzylamino)ethanone;hydrochloride is unique due to the combination of the bulky adamantyl group and the flexible benzylamino group, which can provide a balance of rigidity and reactivity. This makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-(1-adamantyl)-2-(benzylamino)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO.ClH/c21-18(13-20-12-14-4-2-1-3-5-14)19-9-15-6-16(10-19)8-17(7-15)11-19;/h1-5,15-17,20H,6-13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDFLUOXKICMBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)CNCC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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